2-Oxazolidinone, 3-(3-methoxyphenyl)-
Description
2-Oxazolidinone, 3-(3-methoxyphenyl)- (CAS: 1038713-37-9) is a heterocyclic organic compound featuring a five-membered oxazolidinone ring substituted at the 3-position with a 3-methoxyphenyl group. The oxazolidinone core consists of a cyclic carbamate structure (O-C-N-C-C-O), with the methoxy-substituted phenyl ring contributing to its electronic and steric properties. This compound is part of a broader class of 3-aryl oxazolidinones, which are widely studied for their biological activities, including antimicrobial, anticancer, and central nervous system (CNS) applications .
Properties
CAS No. |
5198-47-0 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-13-9-4-2-3-8(7-9)11-5-6-14-10(11)12/h2-4,7H,5-6H2,1H3 |
InChI Key |
TYKFLCMSYYNNBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCOC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxazolidinone, 3-(3-methoxyphenyl)- can be achieved through various methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides. This method uses bifunctional phase-transfer catalysts to achieve high yields (up to 92%) under relatively mild conditions (100°C for 12 hours) using PhCl as a solvent . Another method involves the ring-opening of aziridines by CO2 and the “one-pot” reaction of primary amines with epoxides and CO2 .
Industrial Production Methods
Industrial production of 2-oxazolidinone, 3-(3-methoxyphenyl)- typically follows similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and optimized reaction conditions ensures high efficiency and yield, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert oxazolidinones into amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives that retain the core oxazolidinone structure .
Scientific Research Applications
2-Oxazolidinone, 3-(3-methoxyphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxazolidinone, 3-(3-methoxyphenyl)- involves the inhibition of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This mechanism is similar to that of other oxazolidinone antibiotics like linezolid and tedizolid .
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Structural and Functional Group Comparisons
Table 1: Structural Features and Molecular Properties
Key Observations :
- Substituent Complexity : Zolmitriptan and MD 340190 feature bulky, multi-functional groups (e.g., indole, benzyloxy), enhancing receptor selectivity but complicating synthesis. In contrast, the 3-methoxyphenyl group in the target compound offers simplicity and ease of modification .
Physical and Chemical Properties
Table 2: Physical Property Comparison
*Inferred from letermovir (), which has low water solubility due to aromatic substituents.
Key Observations :
- Melting Points : Substituent bulk and symmetry influence melting points. MD 340190’s higher melting point (101°C vs. 78°C for MD 230 242) may reflect crystallinity from the benzyloxy group .
- Solubility: All compounds exhibit low water solubility, typical of lipophilic oxazolidinones. The 3-methoxyphenyl group may slightly improve solubility compared to purely aromatic analogs .
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